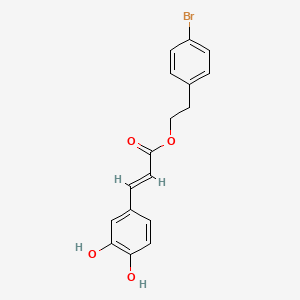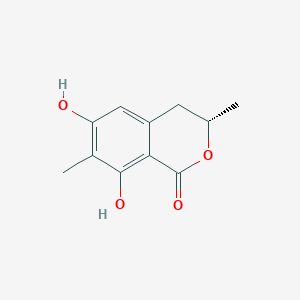
(3r,6r)-3-Benzyl-6-isopropyl-4-methylmorpholine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lateritin, also known as Bassiatin, is a compound isolated from the mycelial cake of the fungus Gibberella lateritium. It is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) and a platelet aggregation inhibitor. The compound has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol .
Méthodes De Préparation
Lateritin is typically isolated from the mycelial cake of Gibberella lateritium. The isolation process involves culturing the fungus under specific conditions to produce the compound. The mycelial cake is then subjected to extraction and purification processes to isolate Lateritin .
For industrial production, the fungus is grown in large-scale fermentation tanks. The fermentation broth is then processed to extract and purify Lateritin. The exact synthetic routes and reaction conditions for the industrial production of Lateritin are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
Lateritin undergoes various chemical reactions, including:
Oxidation: Lateritin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Lateritin can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Lateritin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACAT inhibition and its effects on cholesterol metabolism.
Biology: Investigated for its role in inhibiting platelet aggregation and its potential use in treating cardiovascular diseases.
Medicine: Explored for its anticancer properties, as it inhibits the growth of human cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals targeting cholesterol metabolism and platelet aggregation
Mécanisme D'action
Lateritin exerts its effects by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. By inhibiting ACAT, Lateritin prevents the esterification of cholesterol, leading to reduced cholesterol levels in cells. This mechanism is particularly useful in studying cholesterol-related diseases and developing treatments for hypercholesterolemia and atherosclerosis .
Comparaison Avec Des Composés Similaires
Lateritin is unique due to its dual role as an ACAT inhibitor and a platelet aggregation inhibitor. Similar compounds include:
Eldacimibe: Another ACAT inhibitor used in the study of atherosclerosis and hypercholesterolemia.
Avasimibe: An orally bioavailable ACAT inhibitor that prevents cholesterol deposition in the arterial wall.
Eflucimibe: An ACAT inhibitor used for treating cardiovascular diseases and metabolic disorders
These compounds share similar mechanisms of action but differ in their specific applications and efficacy. Lateritin’s unique combination of ACAT inhibition and platelet aggregation inhibition makes it a valuable compound for research and therapeutic development.
Propriétés
Numéro CAS |
172721-98-1 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
(3R,6R)-3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3/t12-,13-/m1/s1 |
Clé InChI |
YOKBTBNVNCFOBF-CHWSQXEVSA-N |
SMILES isomérique |
CC(C)[C@@H]1C(=O)N([C@@H](C(=O)O1)CC2=CC=CC=C2)C |
SMILES canonique |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
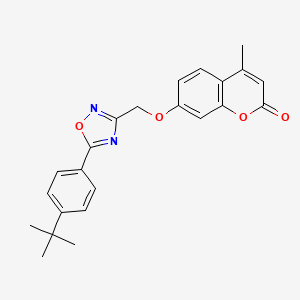
![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)

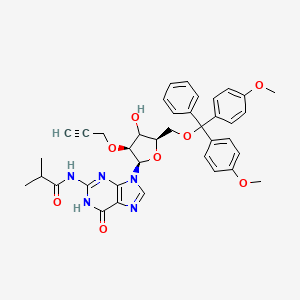
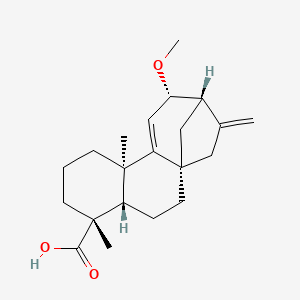
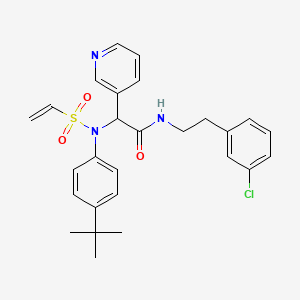
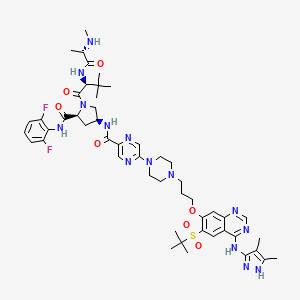

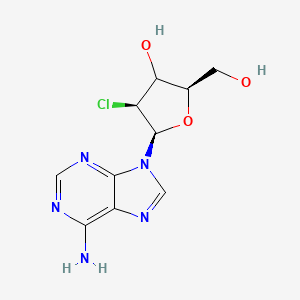
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)

